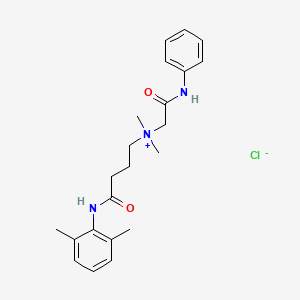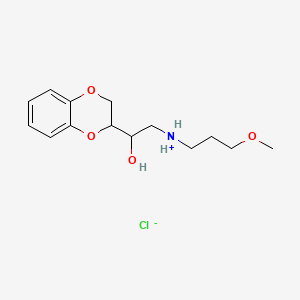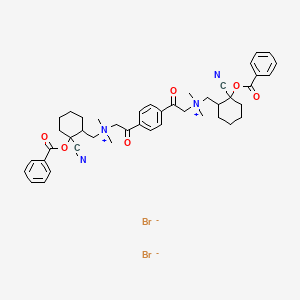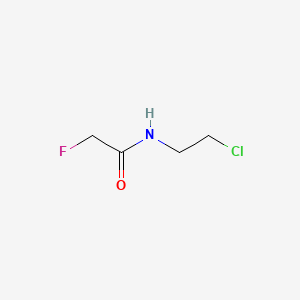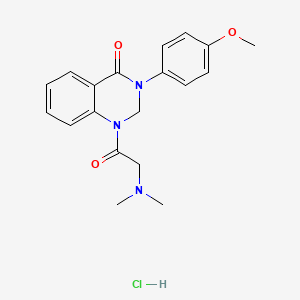![molecular formula C23H27N5O7 B13736563 Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]- CAS No. 1533-76-2](/img/structure/B13736563.png)
Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]- is an industrial chemical known for its use as a red colorant, primarily in textiles and fabrics . This compound is also referred to as Disperse Red 167 . It is not naturally produced in the environment and is typically imported for industrial use .
Preparation Methods
The synthesis of Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]- involves several steps. The synthetic route generally includes the diazotization of 4-nitroaniline followed by coupling with a suitable amine to form the azo compound. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions . Industrial production methods involve large-scale synthesis in controlled environments to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]- has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and studies.
Biology: The compound is used in biological staining techniques to highlight specific structures in biological tissues.
Industry: Apart from its use in textiles, it is also used in the production of colored plastics and other materials
Mechanism of Action
The mechanism of action of Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]- involves its interaction with molecular targets in the environment or biological systems. The azo group in the compound can undergo reduction to form amines, which can then interact with various molecular pathways . The exact molecular targets and pathways involved depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]- is unique due to its specific chemical structure and properties. Similar compounds include other azo dyes such as:
Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-:
These similar compounds highlight the versatility and uniqueness of Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]- in industrial and research applications .
Properties
CAS No. |
1533-76-2 |
|---|---|
Molecular Formula |
C23H27N5O7 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-4-[(4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate |
InChI |
InChI=1S/C23H27N5O7/c1-4-23(31)24-22-15-20(27(11-13-34-16(2)29)12-14-35-17(3)30)9-10-21(22)26-25-18-5-7-19(8-6-18)28(32)33/h5-10,15H,4,11-14H2,1-3H3,(H,24,31) |
InChI Key |
OHTHBMRATHPWLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13736482.png)



![4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium](/img/structure/B13736506.png)
